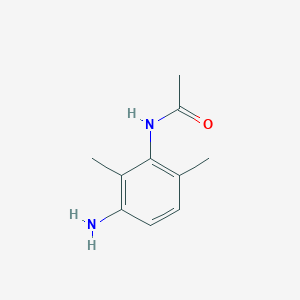

N-(3-amino-2,6-dimethylphenyl)acetamide

Descripción general

Descripción

N-(3-amino-2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetanilide and is characterized by the presence of an amino group and two methyl groups on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,6-dimethylphenyl)acetamide typically involves the acylation of 3-amino-2,6-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-amino-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

N-(3-amino-2,6-dimethylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mecanismo De Acción

The mechanism of action of N-(3-amino-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Lidocaine: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic.

Acetaminophen: N-(4-hydroxyphenyl)acetamide, a common analgesic and antipyretic.

Chloroacetamide: N-(2,6-dimethylphenyl)chloroacetamide, used in various chemical syntheses.

Uniqueness

N-(3-amino-2,6-dimethylphenyl)acetamide is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

N-(3-amino-2,6-dimethylphenyl)acetamide, also known as 3-Amino Lidocaine, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry and biological research.

This compound is characterized by the presence of an amino group and an acetamide functional group. Its chemical structure allows it to participate in various biochemical interactions, particularly through hydrogen bonding with biological molecules. This capability influences its activity against different biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Soluble in water and ethanol |

The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels in neurons. By blocking these channels, the compound inhibits the influx of sodium ions, which is essential for the generation and propagation of action potentials. This action leads to several physiological effects:

- Local Anesthetic Effect : The compound acts as a local anesthetic by numbing sensations in tissues.

- Anti-inflammatory Properties : It has been observed to suppress inflammatory processes by modulating neurotransmission.

Biochemical Pathways

This compound affects various biochemical pathways:

- Inhibition of Sodium Channels : This leads to reduced neuronal excitability.

- Metabolism : It is metabolized primarily by the cytochrome P450 system (CYP1A2 and CYP3A4), which can influence its pharmacokinetics and potential drug interactions.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Analgesic Activity : Demonstrated efficacy in pain management through its local anesthetic properties.

- Neuroprotective Effects : Potential to protect neurons from excitotoxicity.

- Antibacterial Activity : Preliminary studies suggest some antibacterial properties against specific pathogens.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Local Anesthesia | Effective in blocking pain sensation |

| Anti-inflammatory | Suppresses inflammatory responses |

| Antibacterial | Exhibits activity against certain bacterial strains |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Pain Relief : A study evaluated the analgesic properties in animal models, showing significant reduction in pain response compared to control groups.

- Neuroprotection Research : Investigations into neuroprotective effects revealed that the compound could reduce neuronal cell death induced by excitotoxic agents.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing moderate inhibition against Gram-positive bacteria.

Propiedades

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXZREDVMSYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357228 | |

| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100445-94-1 | |

| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.